4-Amino-3-methyl-5-nitrobenzonitrile
Overview
Description
Scientific Research Applications
Antiviral Applications: The molecule 4-amino-3-nitrobenzonitrile (4A-3NBN) has been found to potentially disrupt DNA/RNA helix formation, making it a candidate for antiviral prodrugs (Palafox et al., 2022).
Synthesis of Tetrazole Derivatives: A method for preparing 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile has been developed, offering potential for biologically potent tetrazole derivatives (Rao et al., 2014).
Isoxazole Synthesis: 1,3-dipolar cycloaddition of 4-nitrobenzonitrile oxide with various dipolarophiles yields new isoxazoles, which have been studied both theoretically and experimentally (Dorostkar-Ahmadi et al., 2011).
Benzoxazine Derivatives: A novel synthesis method for 2H-3,1-benzoxazine derivatives has been demonstrated, involving heating 2-amino-5-nitrobenzonitrile with cyclohexanone (Li et al., 2006).
Sustainable Chemical Synthesis: A new reducing system using tin powder and hydrochloric acid has been shown to effectively synthesize 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, reducing environmental concerns (Ye et al., 2016).
Thermodynamic Properties: Studies on the heat capacities and enthalpies of transitions of nitrobenzonitriles, including their isomers, reveal differences in phase transition temperatures and entropies (Jiménez et al., 2002).
Hydrogenation Processes: Hydrogenation of nitrobenzonitriles using Raney nickel catalyst in different solvents yields primary amines, with solvent choice affecting the reaction course (Koprivova & Červený, 2008).
Mutagenicity Studies: Cyano substitution in nitroanilines, including nitrobenzonitriles, has been shown to enhance mutagenicity in the Ames test, indicating potent genotoxic effects (Josephy et al., 2018).
Corrosion Inhibition: Certain benzonitriles, including PANB and APAB, have been found to be effective corrosion inhibitors for mild steel in acid medium (Chaouiki et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-amino-3-methyl-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6(4-9)3-7(8(5)10)11(12)13/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNUNODKDDCZKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methyl-5-nitrobenzonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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